molecular formula C9H16N5O13P3 B1450819 Ganciclovir triphosphate CAS No. 86761-38-8

Ganciclovir triphosphate

Cat. No. B1450819
CAS RN: 86761-38-8
M. Wt: 495.17 g/mol
InChI Key: OBABDJMYPMAQEP-UHFFFAOYSA-N
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Description

Ganciclovir is an antiviral drug used to treat or prevent AIDS-related cytomegalovirus infections . It is an oxopurine that is guanine substituted by a [(1,3-dihydroxypropan-2-yl)oxy]methyl group at position 9 . It is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults who are immunocompromised, including individuals with AIDS .


Synthesis Analysis

Ganciclovir is metabolized to the triphosphate form by primarily three cellular enzymes: (1) a deoxyguanosine kinase induced by CMV-infected cells; (2) guanylate kinase; and (3) phosphoglycerate kinase . A method is described for the preparation of ganciclovir triphosphate (GCV-TP) using murine colon cancer cells (MC38) transduced with the herpes simplex virus-thymidine kinase (MC38/HSV-tk). Murine cells transduced with viral-tk contain required viral and host enzymes needed for complete cellular synthesis of this potent antiviral metabolite .


Molecular Structure Analysis

The molecular formula of Ganciclovir is C9H13N5O4 . The crystal and molecular structures of two hydrated forms, the hydrochloride salt, and two pro-drug derivatives (i.e., the tri- N2,O,O -acetyl and di- O -acetyl) have been successfully unveiled from powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction studies .


Chemical Reactions Analysis

Ganciclovir is a prodrug that is structurally similar to acyclovir. It inhibits virus replication by its incorporation into viral DNA. This incorporation inhibits dATP and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells .


Physical And Chemical Properties Analysis

The molecular weight of Ganciclovir is 255.23 g/mol . The molecular weight of Ganciclovir triphosphate is 495.17 g/mol . The molecular formula of Ganciclovir triphosphate is C9H16N5O13P3 .

Scientific Research Applications

NUDT15 Interaction with Ganciclovir Triphosphate

Ganciclovir (GCV), a deoxyguanosine analog, is a first-line therapy against human cytomegalovirus (HCMV). GCV's tri-phosphorylated metabolite (GCV-TP) closely resembles deoxyguanosine triphosphate and is preferentially incorporated by viral DNA polymerase, leading to chain termination and halting viral replication. The efficacy of GCV varies among individuals due to differences in metabolism. Notably, NUDT15, a Nudix hydrolase, can hydrolyze GCV-TP. Inhibiting NUDT15 in HCMV-infected cells increases GCV efficacy, suggesting that pharmacological targeting of NUDT15 could enhance anti-HCMV treatment strategies. This implicates NUDT15 as a broad-spectrum metabolic regulator of nucleoside analog therapeutics like GCV (Zhang et al., 2021).

Ribonucleotide Reductase Inhibitors and Ganciclovir Synergy

Ribonucleotide reductase (RR) inhibitors can inhibit HCMV replication and synergize with GCV. GCV-triphosphate competes with dGTP for incorporation into the growing DNA strand by viral DNA polymerase, promoting chain termination. RR inhibitors reduce intracellular dGTP levels, thereby increasing GCV-triphosphate utilization by DNA polymerase. Studies have shown significant synergy between GCV and RR inhibitors like hydroxyurea, didox, and trimidox, suggesting that combining GCV with low doses of RR inhibitors could potentiate anti-HCMV activity of GCV in clinical settings (Bhave, Elford, & McVoy, 2013).

Ganciclovir Triphosphate Isolation and Characterization

A method for preparing GCV-triphosphate (GCV-TP) using murine colon cancer cells transduced with the herpes simplex virus-thymidine kinase (HSV-tk) has been developed. These cells contain the necessary viral and host enzymes for synthesizing this potent antiviral metabolite. Biological activity of the purified GCV-TP was demonstrated by competitive inhibition experiments using human DNA polymerase alpha and HSV DNA polymerase, showing substantially greater sensitivity for the viral polymerase. This method provides a scalable way to prepare milligram amounts of GCV-TP and can be used to enzymatically prepare GCV mono- and diphosphate (Agbaria et al., 2001).

Safety And Hazards

Ganciclovir is listed as a hazardous drug by the United States, National Institute for Occupational Safety and Health Hazardous Drug (NIOSH) . It is recommended that particular safe handling and administration guidelines should be followed. It is recommended that the following PPE be worn when administering ganciclovir . Granulocytopenia (neutropenia), anemia, thrombocytopenia and pancytopenia have been observed in patients treated with ganciclovir .

properties

IUPAC Name

[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBABDJMYPMAQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganciclovir triphosphate

CAS RN

86761-38-8
Record name Ganciclovir triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086761388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANCICLOVIR TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4I1J2ZM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,220
Citations
CS Crumpacker - New England Journal of Medicine, 1996 - Mass Medical Soc
… The half-time of ganciclovir triphosphate in CMV-infected … On a molar basis, ganciclovir triphosphate is not as effective an … The high level of ganciclovir triphosphate and its prolonged …
Number of citations: 595 www.nejm.org
R Agbaria, F Candotti, JA Kelley, Z Hao… - Biochemical and …, 2001 - Elsevier
A method is described for the preparation of ganciclovir triphosphate (GCV-TP) using murine colon cancer cells (MC38) transduced with the herpes simplex virus-thymidine kinase (…
Number of citations: 12 www.sciencedirect.com
LZ Rubsam, PD Boucher, PJ Murphy, M KuKuruga… - Cancer research, 1999 - AACR
The ability of herpes simplex virus type 1 thymidine kinase (HSV-TK)-expressing cells incubated with ganciclovir (GCV) to induce cytotoxicity in neighboring HSV-TK-negative (bystander…
Number of citations: 99 aacrjournals.org
LZ Rubsam, BL Davidson, DS Shewach - Cancer research, 1998 - AACR
… Lower levels of ganciclovir triphosphate accumulated compared with araT triphos phate (araTTP) under conditions that induced al log cell kill (67 versus 1235 pmol/107 cells, …
Number of citations: 104 aacrjournals.org
JA Hobden, M Kumar, HE Kaufman… - … & visual science, 2011 - iovs.arvojournals.org
… The cellular enzymes thymidylate kinase and nucleoside diphosphokinase further phosphorylate GCV-P into ganciclovir triphosphate (GCV-TP). GCV-TP competitively inhibits …
Number of citations: 19 iovs.arvojournals.org
MH St Clair, CU Lambe, PA Furman - Antimicrobial agents and …, 1987 - Am Soc Microbiol
… About 50-fold more ganciclovir triphosphate was produced by LH7 cells than by either LM … As a result, nearly 10-fold more ganciclovir triphosphate (GCVTP) than acyclovir triphosphate (…
Number of citations: 115 journals.asm.org
KM Okleberry, RP Warren, DF Smee - Antiviral research, 1997 - Elsevier
… Intracellular levels of ganciclovir triphosphate and cidofovir diphosphate increased less than two-fold with increasing multiplicity of virus infection. Because few differences in drug …
Number of citations: 10 www.sciencedirect.com
PA Billat, FL Sauvage, N Picard, N Tafzi, S Alain… - Analytical and …, 2015 - Springer
Ganciclovir (GCV) is prescribed for cytomegalovirus infection which is a major issue in immunodepressed patients. It is however characterized by hematological toxicity. A better …
Number of citations: 19 link.springer.com
WH Miller, LM Beauchamp, E Meade… - … Nucleotides & Nucleic …, 2000 - Taylor & Francis
… Ganciclovir triphosphate inhibits DNA polymerase from HCMV' as a competitive inhibitor and is also incorporated as a substrate. Unlike most other nucleoside analogs, which are …
Number of citations: 3 www.tandfonline.com
PA Billat, JB Woillard, M Essig… - Journal of …, 2016 - academic.oup.com
… A significant association was found between intracellular ganciclovir triphosphate concentrations (AUC 0–5 ) and the decrease in neutrophil count over the first 3 months of treatment (β …
Number of citations: 32 academic.oup.com

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